molecular formula C12H9NO6 B1300884 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid CAS No. 727687-76-5

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Cat. No. B1300884
M. Wt: 263.2 g/mol
InChI Key: NIOZBYKVIVFYCM-UHFFFAOYSA-N
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Description

Carboxymethyl derivatives are often used in various applications due to their unique properties. For instance, carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone .


Synthesis Analysis

The synthesis of carboxymethyl derivatives often involves the reaction of cellulose with chloroacetic acid . The process of carboxymethylation lowers the thermal stability of the cellulose .


Molecular Structure Analysis

The molecular structure of carboxymethyl derivatives consists of a cellulose backbone made up of glucopyranose monomers and their hydroxyl groups bound to carboxymethyl groups .


Chemical Reactions Analysis

Carboxymethyl derivatives, when heated in concentrated sulfuric acid, will yield formaldehyde . Also, the crosslinking of carboxymethyl cellulose with polycarboxylic acids such as citric acid and fumaric acid has been studied .


Physical And Chemical Properties Analysis

Carboxymethyl derivatives are known for their high viscosity, hydrophilicity, and biocompatibility . The thermal stability of carboxymethyl cellulose can be increased with crosslinking agents .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, are central to various synthetic pathways due to their presence in numerous bioactive compounds. The classification of indole syntheses offers a comprehensive framework for understanding the strategic approaches to creating indole nuclei, which are pivotal in organic chemistry and drug development (Taber & Tirunahari, 2011).

Hepatic Protection by Indole Derivatives

Indole-3-Carbinol (I3C) and its derivatives showcase protective effects against chronic liver injuries through their anti-oxidant, anti-fibrosis, and immunomodulatory actions. These findings highlight the therapeutic potential of indole derivatives in treating liver diseases (Wang et al., 2016).

Microbial Catabolism of Indole Compounds

The microbial breakdown of indole derivatives, such as indole-3-acetic acid, reveals how bacteria utilize these compounds, potentially affecting plant growth and development. This area of research opens avenues for agricultural applications, including the use of indole-degrading bacteria for plant health (Laird et al., 2020).

Biocatalyst Inhibition and Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts underline the challenges and opportunities in fermentative production processes. Understanding these mechanisms is crucial for the development of more robust microbial strains for biotechnology applications (Jarboe et al., 2013).

Future Directions

Carboxymethyl derivatives have potential for various applications. For instance, hydrogels based on carboxymethyl cellulose and phytic acid have shown potential for biomedical applications .

properties

IUPAC Name

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOZBYKVIVFYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

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